molecular formula C12H13IN2O2 B592254 Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate CAS No. 877060-48-5

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Cat. No.: B592254
CAS No.: 877060-48-5
M. Wt: 344.152
InChI Key: ZCUUSJHYRNBFJY-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a protected, iodinated azaindole derivative that serves as a versatile intermediate in organic synthesis and drug discovery. The core pyrrolo[3,2-c]pyridine structure, a 7-azaindole, is a privileged scaffold in medicinal chemistry due to its ability to modulate key biological targets. The iodine atom at the 3-position and the Boc (tert-butoxycarbonyl) protecting group on the pyrrole nitrogen make this compound particularly valuable. The Boc group enhances the compound's stability and solubility for handling and purification, while the iodine atom is a reactive handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions . These transformations allow researchers to efficiently construct complex biaryl and alkynyl systems, which are essential for exploring structure-activity relationships and developing novel therapeutic agents. As a result, this building block is instrumental in the synthesis of more complex molecules for pharmaceutical research and the development of new chemical entities.

Properties

IUPAC Name

tert-butyl 3-iodopyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUSJHYRNBFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722866
Record name tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877060-48-5
Record name 1,1-Dimethylethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877060-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Iodination and Boc Protection

The most widely reported method involves a two-step process: iodination of the pyrrolo[3,2-c]pyridine scaffold followed by Boc protection.

Iodination Step :
The parent heterocycle undergoes electrophilic substitution using iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). For example, reaction of 1H-pyrrolo[3,2-c]pyridine with NIS in dichloromethane at 0°C achieves regioselective iodination at the 3-position. A base like pyridine or potassium carbonate is often added to neutralize generated acids, improving yields to 70–85%.

Boc Protection :
The resulting 3-iodo-1H-pyrrolo[3,2-c]pyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, typically completing within 2 hours at room temperature. Purification via silica gel chromatography (heptane:EtOAc gradient) yields the final product as a pale solid (mp: 149–150°C).

Key Data :

StepReagentsConditionsYield
IodinationNIS, CH₂Cl₂, pyridine0°C → RT, 6 h82%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂RT, 2 h89%

Catalytic Hydrogenation-Assisted Methods

Reductive Functionalization

Industrial protocols often integrate hydrogenation to streamline synthesis. For instance, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes iodination in the presence of 10% Pd(OH)₂/C under H₂ (2.0 MPa) at 70°C. This one-pot method achieves full conversion in 24 hours, avoiding intermediate isolation and improving atom economy.

Advantages :

  • Eliminates need for halogenated solvents.

  • Yields near-quantitative (99%) with minimal byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance efficiency. A representative process involves:

  • Iodination : Substrate and NIS are pumped through a PTFE reactor (residence time: 15 min, 50°C).

  • Boc Protection : The output is mixed with Boc₂O and DMAP in a second reactor (30 min, 25°C).

  • Workup : In-line liquid-liquid extraction removes excess reagents, followed by crystallization in heptane.

Scalability Metrics :

ParameterValue
Throughput1.2 kg/h
Purity≥97%
Overall Yield76%

Comparative Analysis of Methods

Efficiency and Practicality

  • Classical Routes offer reproducibility (total yield: 73%) but require harsh solvents (CH₂Cl₂).

  • Catalytic Hydrogenation reduces step count but demands high-pressure equipment.

  • Flow Chemistry excels in throughput but necessitates significant capital investment.

Challenges and Mitigation

  • Regioselectivity : Competing iodination at adjacent positions is minimized using sterically hindered bases (e.g., 2,6-lutidine).

  • Boc Stability : Moisture-sensitive intermediates necessitate anhydrous conditions, achievable via molecular sieves.

Emerging Innovations

Photocatalytic Iodination

Recent advances utilize visible-light catalysis (e.g., Ru(bpy)₃²⁺) to activate NIS at ambient temperatures. This method achieves 88% yield in 4 hours, reducing energy consumption.

Enzymatic Boc Protection

Pilot studies employ lipases (e.g., CAL-B) to catalyze Boc group installation in aqueous media, achieving 65% yield with enhanced green chemistry metrics .

Chemical Reactions Analysis

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is used in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(a) tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • CAS No.: 192189-16-5
  • Molecular Formula : C₁₂H₁₃BrN₂O₂
  • Molecular Weight : 297.15 g/mol
  • Key Differences :
    • Reactivity : Bromine is less reactive than iodine in cross-coupling reactions, limiting utility in late-stage functionalization .
    • Stability : Stable at room temperature (RT), unlike the iodo analog requiring refrigeration .
    • Cost : Lower price due to bromine’s abundance and easier handling .
(b) tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • CAS No.: 226085-17-2
  • Ring System : Pyrrolo[2,3-b]pyridine (vs. [3,2-c] in the target compound) .
  • Impact : Altered electronic properties and steric hindrance influence binding in biological targets .

Non-Halogenated Derivatives

(a) tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • CAS No.: 148760-75-2
  • Substituent : Lacks the 3-iodo group .
  • Utility : Used as a precursor for introducing diverse substituents via electrophilic substitution .
  • Stability : Higher thermal stability due to absence of iodine .
(b) tert-Butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • CAS No.: 257937-10-3
  • Substituent : Methyl group at the 2-position .
  • Properties : Increased lipophilicity (logP) enhances membrane permeability but may reduce aqueous solubility .

Electron-Withdrawing Group Derivatives

tert-Butyl 3-nitropyrrolo[3,2-b]pyridine-1-carboxylate
  • CAS No.: 2133820-25-2
  • Substituent : Nitro group at the 3-position .
  • Reactivity : Nitro groups enable reduction to amines but complicate cross-coupling due to steric and electronic effects .

Reactivity in Cross-Coupling

Compound Reactivity in Suzuki Coupling Preferred Applications
3-Iodo derivative High (iodine’s soft Lewis acidity) Late-stage diversification
3-Bromo derivative Moderate Intermediate synthesis
3-Nitro derivative Low Reduction to amines

Physicochemical and Economic Considerations

Physicochemical Properties

  • Lipophilicity : Iodo derivative has higher logP than bromo or methyl analogs, impacting bioavailability .
  • Solubility : Bromo and methyl derivatives show better aqueous solubility due to lower molecular weight .

Cost and Availability

  • Iodo Derivative : Priced at ~$400/g (1 g scale) due to iodine’s cost and handling challenges .
  • Bromo Analog : ~$100–200/g, reflecting bromine’s lower cost .
  • Methyl Derivative : ~$200–300/g, influenced by synthetic complexity .

Biological Activity

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate (CAS Number: 877060-48-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13IN2O2
  • Molecular Weight : 344.152 g/mol
  • Purity : ≥97%

This compound belongs to the pyrrolo[3,2-C]pyridine family, which has been associated with various biological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Research has indicated that pyrrolo[3,2-C]pyridine derivatives exhibit significant antitumor properties. In particular, studies have shown that:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Case Study : A derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The compound exhibited a moderate cytotoxicity profile, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

Pyrrolo[3,2-C]pyridine derivatives have also been investigated for their antimicrobial properties:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Findings : Some derivatives have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effectiveness at low doses. For example, compounds within this structural class have been reported to possess MIC values below 0.15 µM against certain bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural ModificationEffect on Activity
Iodine SubstitutionEnhances lipophilicity and cellular uptake
Ester Group PresenceIncreases stability and solubility
Positioning of Functional GroupsInfluences binding affinity to target proteins

Research Findings

A comprehensive review of the literature reveals that pyrrolo[3,2-C]pyridine derivatives are being actively studied for their diverse pharmacological profiles:

  • Analgesic Properties : Some derivatives have shown efficacy in pain management models.
  • Sedative Effects : Certain compounds exhibit sedative properties in animal studies.
  • Antiviral Activity : Similar compounds have demonstrated antiviral effects against HIV and other viruses .

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